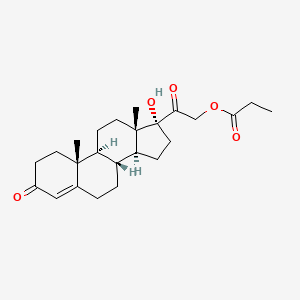
Cortexolone-21-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cortexolone-21-propionate is synthesized through esterification of cortexolone. The process involves the reaction of cortexolone with propionic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cortexolone-21-propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for ester substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters depending on the substituent used.
Applications De Recherche Scientifique
Cortexolone-21-propionate has a wide range of applications in scientific research:
Mécanisme D'action
Cortexolone-21-propionate exerts its effects by antagonizing androgen receptors. It competes with dihydrotestosterone for binding to androgen receptors in sebaceous glands and hair follicles, thereby inhibiting androgen receptor signaling pathways . This leads to reduced sebum production and inflammation, making it effective in treating acne . Additionally, it has been shown to reduce the production of prostaglandin D2 and interleukin 6, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Cortexolone 17α-valerate: Another ester derivative of cortexolone with similar anti-androgenic properties.
Finasteride: A 5α-reductase inhibitor used in the treatment of androgenetic alopecia.
Cyproterone acetate: An anti-androgen used in the treatment of severe acne and hirsutism.
Uniqueness: Cortexolone-21-propionate is unique due to its selective topical activity and minimal systemic effects. Unlike other anti-androgens, it does not interfere with the hormonal environment when applied topically, making it a safer option for long-term use .
Propriétés
Formule moléculaire |
C24H34O5 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 |
Clé InChI |
WREGFCMXQZDLER-PDUMRIMRSA-N |
SMILES isomérique |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES canonique |
CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
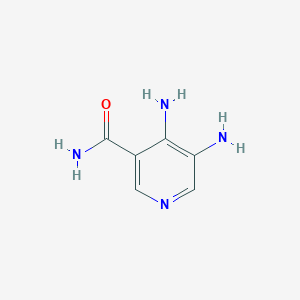
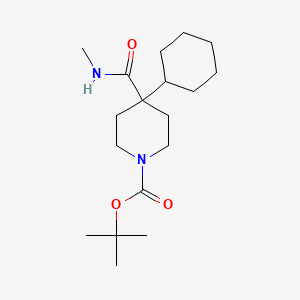
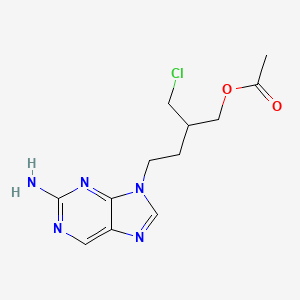
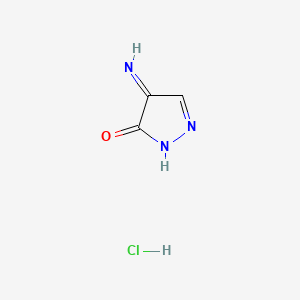
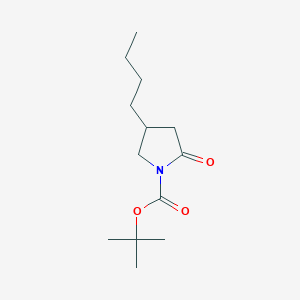
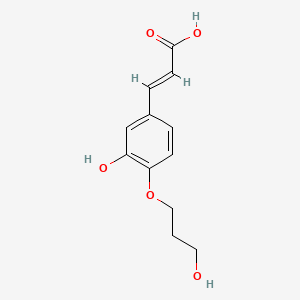
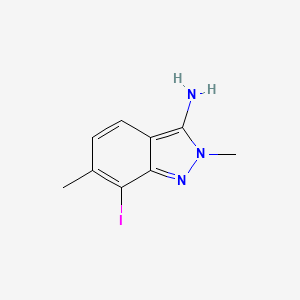
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)

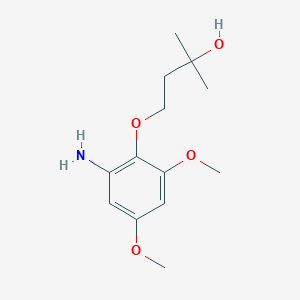
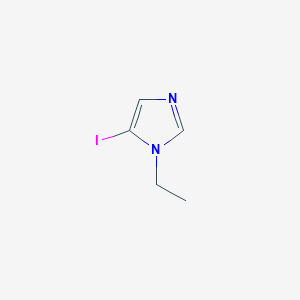
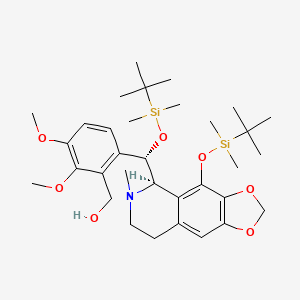
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
